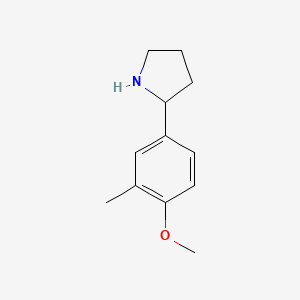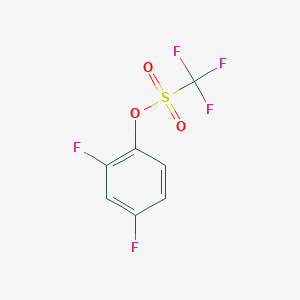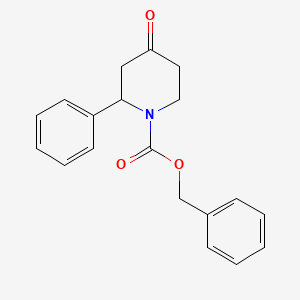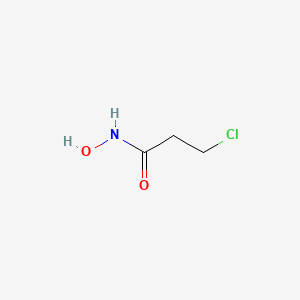
2-(4-Methoxy-3-methylphenyl)pyrrolidine
Vue d'ensemble
Description
2-(4-Methoxy-3-methylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a methoxy-methylphenyl group. This compound has a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(4-Methoxy-3-methylphenyl)pyrrolidine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets of “2-(4-Methoxy-3-methylphenyl)pyrrolidine” would depend on the specific functional groups and stereochemistry of the molecule.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Pyrrolidine derivatives have been found to have target selectivity and have been described in the literature .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on its specific chemical structure. Generally, the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
While specific safety and hazard information for “2-(4-Methoxy-3-methylphenyl)pyrrolidine” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, skin contact, and eye contact, and using the compound only in well-ventilated areas .
Analyse Biochimique
Biochemical Properties
2-(4-Methoxy-3-methylphenyl)pyrrolidine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound’s pyrrolidine ring is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, pyrrolidine derivatives have been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases . Additionally, the methoxy and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity towards certain proteins, thereby modulating its biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Furthermore, the compound may affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and activity. Additionally, the methoxy group on the phenyl ring may participate in electrostatic interactions, further stabilizing the compound-protein complex. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression through modulation of transcription factor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels or anti-inflammatory activity. At high doses, toxic or adverse effects may occur, including hepatotoxicity or neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I metabolism, involving oxidation or reduction reactions catalyzed by cytochrome P450 enzymes. Phase II metabolism may follow, with conjugation reactions such as glucuronidation or sulfation, enhancing the compound’s solubility and excretion . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound may utilize membrane transporters such as organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) to cross cellular membranes . Additionally, binding proteins in the cytoplasm or extracellular matrix may facilitate the compound’s localization and accumulation in specific tissues, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a methoxy group may influence the compound’s localization to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and exert its effects . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-(4-Methoxy-3-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-Methoxy-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Comparaison Avec Des Composés Similaires
2-(4-Methoxy-3-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting different biological activities.
Pyrrolidine-2-one: A lactam derivative with distinct chemical properties.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in various chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Propriétés
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(5-6-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJFHAIWRDAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281540 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887361-09-3 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887361-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)


